molecular formula C19H18N2S B10944045 4-(4-methylphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

4-(4-methylphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

Cat. No.: B10944045
M. Wt: 306.4 g/mol
InChI Key: VMAXSTGDCWQRBZ-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with 4-methylphenyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-methylphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methylphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione stands out due to its unique thione group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C19H18N2S

Molecular Weight

306.4 g/mol

IUPAC Name

4-(4-methylphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione

InChI

InChI=1S/C19H18N2S/c1-12-6-8-14(9-7-12)17-16-11-10-13-4-2-3-5-15(13)18(16)21-19(22)20-17/h2-9,17H,10-11H2,1H3,(H2,20,21,22)

InChI Key

VMAXSTGDCWQRBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)NC(=S)N2

Origin of Product

United States

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